Diisopentyl phthalate

概要

説明

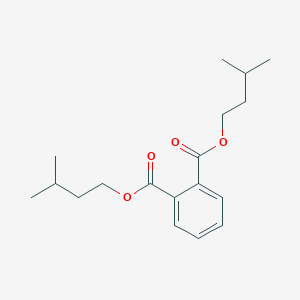

Diisopentyl phthalate (DIPP), also known as diisoamyl phthalate (CAS 605-50-5), is a phthalic acid ester widely used as a plasticizer in flexible polyvinyl chloride (PVC) products, including toys, food packaging, and cosmetics . Its molecular formula is $ \text{C}{18}\text{H}{26}\text{O}_4 $, with a molecular weight of 306.4 g/mol . DIPP has gained attention as a substitute for di(2-ethylhexyl) phthalate (DEHP) due to concerns about DEHP’s reproductive toxicity . However, DIPP itself is classified under EU regulations as "toxic for reproduction" and is banned in cosmetics under the EU Cosmetics Directive .

準備方法

Diisopentyl phthalate can be synthesized through the esterification of phthalic anhydride with isopentyl alcohol. The reaction typically involves heating phthalic anhydride with isopentyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound and water. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

化学反応の分析

Metabolic Hydrolysis and Biotransformation

DiPeP undergoes enzymatic hydrolysis in biological systems, primarily mediated by esterases. This reaction cleaves the ester bonds, yielding monoester derivatives and alkyl alcohols as primary metabolites.

Key Metabolic Pathways:

-

Primary Hydrolysis :

This reaction dominates in mammals, with monoisopentyl phthalate detected as a major urinary metabolite .

-

Secondary Oxidation :

The alkyl chains of isopentanol undergo further oxidation to form hydroxylated or carboxylated derivatives, which are subsequently conjugated with glucuronic acid for excretion .

Table 1: Metabolites of DiPeP

Environmental Degradation Mechanisms

DiPeP degrades in soil and water through microbial action, involving hydroxylation, oxidation, and ring-opening reactions.

Microbial Degradation Pathway:

-

Hydroxylation : Microbial enzymes introduce hydroxyl groups to the ester side chains.

-

Ester Bond Cleavage : Formation of phthalic acid derivatives.

-

Ring Opening : Protocatechuic acid intermediates undergo meta- or ortho-cleavage, yielding acetyl-CoA and succinate for entry into the tricarboxylic acid cycle .

Key Reaction Steps:

Table 2: Degradation Intermediates and Toxicity

| Intermediate | Toxicity Change vs. Parent Compound | Notes |

|---|---|---|

| 2-Carboxybenzaldehyde | +15% | Increased hydrophilicity |

| Protocatechuic acid | +8% | Bioavailable for microbial utilization |

Reactivity in Experimental Models

-

THP-1 Cell Activation : DiPeP increases CD54 expression in human monocytes, indicating immunomodulatory potential via non-genomic pathways .

-

Oxidative Stress : Unlike other phthalates, DiPeP does not alter superoxide dismutase (SOD) or glutathione peroxidase (GPx) activity in renal cells but elevates glutathione S-transferase (GST) at low concentrations .

Stability Under Standard Conditions

DiPeP shows no hazardous reactivity under normal storage or handling conditions. Its stability is attributed to the saturated branched alkyl chains, which resist spontaneous oxidation .

Comparative Degradation Energy Barriers

Microbial degradation of DiPeP substitutes (e.g., DEHP-10) requires lower energy than unmodified phthalates:

This suggests that structural modifications in DiPeP analogs could enhance biodegradability .

科学的研究の応用

Industrial Applications

Diisopentyl phthalate is predominantly used as a plasticizer to enhance the flexibility and durability of PVC and other polymeric materials. The following table summarizes its key applications:

| Application | Description |

|---|---|

| Plasticizer in PVC | Enhances flexibility in products such as flooring, wall coverings, and hoses. |

| Ammunition Propellants | Used in formulations for military and commercial ammunition. |

| Personal Care Products | Previously found in cosmetics, though usage is now restricted in many regions. |

| Adhesives and Sealants | Improves the performance characteristics of adhesives used in construction. |

| Rubber Products | Added to rubber formulations to improve elasticity and processability. |

Health and Safety Concerns

Recent studies have highlighted potential health risks associated with DiPeP exposure. Research indicates that metabolites of DiPeP can be detected in urine samples of pregnant women, raising concerns about its endocrine-disrupting properties . Furthermore, DiPeP has been investigated for its skin sensitization potential and immunomodulatory effects through various in silico and in vitro methods .

Case Study: Skin Sensitization

A study evaluating the skin sensitization potential of DiPeP found no significant sensitizing effects when assessed using predictive models like QSAR TOOLBOX and ToxTree . However, the immunomodulatory effects observed in THP-1 activation assays indicate that further research is needed to fully understand the compound's biological impact.

Environmental Impact

This compound's presence in the environment has been documented, particularly concerning its occurrence in indoor environments due to its widespread use in building materials . The Swedish Chemicals Agency has noted that phthalates like DiPeP are often found in products that can contribute to indoor air pollution .

Case Study: Indoor Air Quality

A survey conducted on organic flame retardants and plasticizers found that DiPeP was prevalent in various building materials, which may affect indoor air quality and human health . This underscores the need for regulatory scrutiny and potential alternatives to reduce exposure risks.

Regulatory Status

The regulatory landscape surrounding DiPeP is evolving, particularly within the European Union where several phthalates have been classified as substances of very high concern (SVHC) due to their reproductive toxicity and endocrine-disrupting capabilities . Although DiPeP is not yet banned, its use is monitored closely under regulations such as REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals).

作用機序

Diisopentyl phthalate exerts its effects primarily through endocrine disruption. It can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. In particular, this compound has been shown to alter the dopaminergic system, reduce plasma estradiol levels, and change the antioxidant system in gonads . It also affects the expression of steroidogenic proteins and receptors, leading to reduced testosterone production and other antiandrogenic effects .

類似化合物との比較

Comparison with Similar Phthalates

Physical and Chemical Properties

Table 1 summarizes key properties of DIPP and analogous phthalates:

*Note: DEHP’s unusually high biodegradation value (100.47%) may reflect experimental conditions or measurement anomalies .

- Biodegradability : DIPP shows moderate biodegradability in sewage treatment (93.98%), outperforming DMP (61.86%) but lagging behind DEHP under specific conditions .

Toxicity Profiles

Reproductive Toxicity

DIPP, DEHP, and dipentyl phthalate (DPP) are all classified as reproductive toxicants under EU REACH regulations .

Estrogenic Activity

In estrogenic activity assays, DIPP ranks below butyl benzyl phthalate (BBP) but above diethyl phthalate (DEP) and DMP. For example, at 10,000 ng/mL, DIPP caused significant signal reduction in estrogen receptor-based biosensors, indicating moderate estrogenic potency .

Environmental Presence and Regulatory Status

Environmental Detection

- House Dust : DIPP (DiPePh) was detected at lower levels (10 ng/g) compared to dimethyl phthalate (DMPh, 80 ng/g) in global house dust samples, suggesting varied usage patterns .

- Water Systems : DIPP’s extraction efficiency from tap water using Chromabond® HLB sorbent is comparable to DEHP but lower than dicyclohexyl phthalate (DCHP) .

Regulatory Measures

- EU Ban: DIPP is prohibited in cosmetics, alongside DEHP, DBP, and DMEP, due to carcinogenic and mutagenic risks .

- REACH Authorization : DIPP requires authorization for use in industrial applications, reflecting its reproductive toxicity .

Application-Specific Behavior

Migration from Packaging

DIPP’s semi-volatile nature limits its detection in cosmetic packaging via pyrolysis-GC/MS, unlike DEP and DEHP, which are more readily extracted into liquid simulants .

Biodegradation in Soil

DIPP demonstrates 64.95% biodegradation in soil remediation processes, outperforming diisopropyl phthalate (DIPRP, 49.44%) but underperforming DIHXP (70.39%) .

生物活性

Diisopentyl phthalate (DiPeP) is a member of the phthalate family, widely used as a plasticizer in various industrial applications. Its biological activity has garnered attention due to concerns regarding potential endocrine disruption and reproductive toxicity. This article explores the biological effects of DiPeP, focusing on its mechanisms of action, toxicological data, and implications for human health.

Chemical Structure and Properties

This compound is characterized by its diester structure, with two isopentyl groups attached to a phthalate backbone. It is primarily utilized in the production of polyvinyl chloride (PVC) and other polymers, contributing to the flexibility and durability of these materials.

Endocrine Disruption

Phthalates, including DiPeP, are known endocrine disruptors. They can interfere with hormone signaling pathways, which may lead to developmental and reproductive issues. A study indicated that exposure to DiPeP during critical developmental periods in rats resulted in alterations in hormone receptor expression and behavior linked to sex hormones . This suggests that DiPeP may disrupt androgen-dependent differentiation processes.

Reproductive Toxicity

Research has shown that DiPeP exposure can adversely affect reproductive performance. In a two-generation study involving rats, significant findings included decreased fertility rates and changes in organ weights associated with liver and kidney toxicity . The lowest observed adverse effect level (LOAEL) was determined to be around 4500 ppm based on these reproductive effects.

In Vivo Studies

In vivo assessments have demonstrated that DiPeP can induce liver and kidney damage at certain exposure levels. For instance, a repeat-dose toxicity study identified a no-observed-adverse-effect level (NOAEL) of approximately 50-168 mg/kg body weight per day, with liver and kidney effects observed at higher doses .

Genotoxicity

DiPeP has been evaluated for its genotoxic potential. Studies indicate that it is not mutagenic in bacterial mutation assays and does not induce structural chromosome aberrations in mammalian cells without metabolic activation . This suggests a relatively low risk for direct DNA damage.

Case Studies

Case Study 1: Hormonal Effects in Rats

A study assessed the impact of DiPeP on hormone-dependent behaviors in Wistar rats during gestation and lactation. Results showed alterations in behaviors controlled by sex hormones due to DiPeP exposure, highlighting its potential as an anti-androgenic compound .

Case Study 2: Human Exposure

Metabolites of DiPeP have been detected in urine samples from pregnant women, indicating potential human exposure through environmental or occupational routes. This raises concerns about the implications for fetal development and subsequent health outcomes .

Summary of Findings

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting diisopentyl phthalate (DiPeP) in environmental samples?

- Methodological Answer : this compound (CAS 605-50-5) is commonly detected using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For GC-MS, a DB-5MS column with a retention time of 1.56 minutes is effective, using deuterated internal standards like DnHP-D4 to improve accuracy . LC-MS/MS protocols, such as those optimized for AB SCIEX API 4000 instruments, utilize transitions like m/z 149 → 104 for quantification . Sample preparation often involves solid-phase extraction (SPE) with C18 cartridges to isolate phthalates from complex matrices like dust or water .

Q. How should researchers prepare calibration standards for this compound quantification?

- Methodological Answer : Prepare calibration curves using certified reference materials (CRMs) with ≥97% purity, such as those listed under CAS 605-50-5 . Serial dilutions in solvent matrices (e.g., hexane or acetonitrile) should span 0.1–100 µg/L, with deuterated analogs (e.g., DnHP-D4) as internal standards to correct for matrix effects . Validate linearity (R² > 0.995) and limits of detection (LOD < 0.5 µg/L) via replicate analyses .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (JIS T 8116), protective eyewear, and lab coats to prevent skin/eye contact. Avoid inhalation by working in fume hoods. In case of spills, adsorb with silica gel or activated carbon and dispose as hazardous waste. Note that this compound may release CO and CO₂ during combustion, requiring respiratory protection during fire incidents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for this compound across studies?

- Methodological Answer : Contradictions may arise from variations in experimental models (e.g., in vitro vs. in vivo), exposure durations, or confounding variables like coexisting phthalates. To address this:

- Conduct meta-analyses stratified by study design and model organisms.

- Validate findings using orthogonal assays (e.g., endocrine disruption via ER/AR reporter gene assays combined with metabolomics).

- Control for background phthalate contamination using blank samples .

Q. What strategies optimize extraction efficiency of this compound from low-concentration environmental samples?

- Methodological Answer : For trace-level detection (<1 µg/L):

- Use SPE with C18 or florisil cartridges, achieving 68–91% recovery rates depending on matrix complexity .

- Apply ultrasonication or pressurized liquid extraction (PLE) for solid samples (e.g., dust or sediment).

- Employ isotope dilution mass spectrometry (IDMS) with DnHP-D4 to correct for recovery losses .

Q. How can mechanistic studies elucidate this compound’s endocrine-disrupting effects?

- Methodological Answer : Design experiments to:

- Measure receptor binding affinity (e.g., estrogen receptor alpha [ERα]) via competitive binding assays.

- Profile transcriptional changes using RNA-seq in exposed cell lines (e.g., MCF-7 or HepG2).

- Assess metabolic disruption via LC-HRMS-based metabolomics, targeting pathways like steroidogenesis .

Q. What frameworks are effective for structuring ecological risk assessments of this compound?

- Methodological Answer : Apply the PICOT framework to define:

- P opulation: Aquatic organisms in contaminated waterways.

- I ntervention: this compound exposure gradients.

- C omparison: Reference sites with background phthalate levels.

- O utcome: Biomarkers (e.g., vitellogenin in fish).

- T ime: Chronic vs. acute exposure timelines .

Q. Method Validation & Regulatory Compliance

Q. How do researchers validate this compound detection methods against regulatory standards like GB/T 24168-2023?

- Methodological Answer :

- Compare method performance parameters (LOD, LOQ, precision) with criteria in GB/T 24168-2023 .

- Participate in interlaboratory proficiency testing using certified reference materials (CRMs).

- Document uncertainty budgets for critical steps (e.g., extraction efficiency, matrix effects) .

Q. What are the key considerations for designing longitudinal studies on this compound’s environmental persistence?

- Methodological Answer :

- Sample across seasons to account for temperature-dependent degradation.

- Monitor hydrolysis rates under varying pH (e.g., half-life in alkaline vs. acidic water).

- Use stable isotope tracers (e.g., ¹³C-labeled DiPeP) to track biodegradation pathways .

Q. Data Analysis & Interpretation

Q. How should researchers address co-elution issues in chromatographic analysis of this compound?

特性

IUPAC Name |

bis(3-methylbutyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h5-8,13-14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANBFCARANRIKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209236 | |

| Record name | Isoamyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-50-5 | |

| Record name | Diisopentyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopentyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoamyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopentyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPN6M4ZUIF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。